molecular formula C17H13ClF3N3O4S B11500675 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzenesulfonamide

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzenesulfonamide

Cat. No.: B11500675
M. Wt: 447.8 g/mol
InChI Key: LLOBSIAHOOBTDM-UHFFFAOYSA-N
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Description

N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE is a research compound with the molecular formula C18H12Cl2F3N3O3 and a molecular weight of 446.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reaction of benzylamine with a chlorinated benzene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinyl derivatives and sulfonamides, such as:

  • N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]ACETAMIDE
  • N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZAMIDE

Uniqueness

N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a chlorobenzene sulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research.

Properties

Molecular Formula

C17H13ClF3N3O4S

Molecular Weight

447.8 g/mol

IUPAC Name

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C17H13ClF3N3O4S/c18-12-6-8-13(9-7-12)29(27,28)23-16(17(19,20)21)14(25)24(15(26)22-16)10-11-4-2-1-3-5-11/h1-9,23H,10H2,(H,22,26)

InChI Key

LLOBSIAHOOBTDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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